The compound ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate and its analogues have garnered significant interest in the field of medicinal chemistry due to their potential therapeutic applications. These compounds are characterized by a piperidine core, which is a common structural motif in many pharmacologically active molecules. The incorporation of the phenylsulfonyl group and the carboxylate ester function into the piperidine ring has led to the discovery of compounds with diverse biological activities, including agonism at the human beta(3)-adrenergic receptor and antagonism at the 5-HT(2A) receptor12.
A series of novel (4-piperidin-1-yl)-phenyl sulfonamides, which are structurally related to ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, have been synthesized and evaluated for their activity on the human beta(3)-adrenergic receptor (AR). These compounds have shown potent full agonist activity at the beta(3) receptor, with selectivity over beta(1)- and beta(2)-ARs. The introduction of N-alkyl substitution on the 4-piperidin-1-yl-phenylamine moiety has further increased beta(3) potency while maintaining selectivity, exemplified by sulfonamide 48, which demonstrates an EC(50) of 0.004 microM and significant selectivity over other adrenergic receptors1.
Another study focused on 4-(phenylsulfonyl)piperidines as selective 5-HT(2A) receptor antagonists. These compounds were derived from a spirocyclic ether screening lead and optimized for high affinity and selectivity towards the 5-HT(2A) receptor. Bioavailability, which was initially lacking in the parent compound, was improved by using stability toward rat liver microsomes as a predictor. This led to the identification of orally bioavailable and brain-penetrant analogues, such as the 4-cyano- and 4-carboxamidophenylsulfonyl derivatives. Additionally, N substitution, resulting in the N-phenacyl derivative, achieved bioavailability with reduced IKr activity, which is important for cardiac safety2.
The structural versatility of ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate analogues has made them valuable scaffolds in drug design. Their ability to interact with different receptors, such as beta(3)-adrenergic and 5-HT(2A) receptors, has led to the development of compounds with potential applications in treating metabolic disorders and psychiatric conditions, respectively12.
In the field of crystallography, the crystal structures of two alanylpiperidine analogues related to ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate have been determined. These studies are crucial for understanding the solid-state properties of these compounds, including polymorphism, which can significantly affect the bioavailability and stability of pharmaceuticals. A polymorph risk assessment was carried out for these compounds, highlighting the importance of crystal packing interactions in drug development3.
Although not directly related to ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, research on structurally similar piperidine derivatives, such as 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, has shown broad antibacterial activity. These findings underscore the potential of piperidine-based compounds in the development of new antibacterial agents, which is a field of high importance given the rise of antibiotic resistance4.
CAS No.: 53527-28-9
CAS No.: 1910-41-4
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4